1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one
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Overview
Description
1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core substituted with a hydrazinylidene group and an ethyl(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyethylamine with ethyl bromide to form ethyl(2-hydroxyethyl)amine. This intermediate is then reacted with 4-nitrophenylhydrazine to form the corresponding hydrazine derivative. Finally, the hydrazine derivative undergoes a condensation reaction with 2-hydroxy-1-naphthaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bendamustine: A related compound with a similar hydrazine structure, used as an anticancer agent.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness
1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of both hydrazine and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82448-14-4 |
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Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H21N3O2/c1-2-23(13-14-24)17-10-8-16(9-11-17)21-22-20-18-6-4-3-5-15(18)7-12-19(20)25/h3-12,24-25H,2,13-14H2,1H3 |
InChI Key |
RJGOVEDPRLQOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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